2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide
Overview
Description
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide is a novel organic compound that combines a benzo[d][1,3]dioxol moiety with a thiazole ring and an acetamide group
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide involves several steps. Typically, the starting material is benzo[d][1,3]dioxole, which undergoes a series of functionalization reactions to introduce the oxoethyl group, followed by thiolation to form the thiazole ring. The acetamide group is introduced via acylation, and the final compound is obtained through a condensation reaction under controlled temperature and pH conditions.
Industrial production methods: : For industrial production, the process can be scaled up using flow chemistry techniques, where the reactions are performed in a continuous flow reactor. This method allows for better control over reaction conditions, increased safety, and higher yield.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Common reagents and conditions
Oxidation: : Reactions typically use reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reactions can be carried out using lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
Major products: : Major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: : It serves as a versatile intermediate in organic synthesis and is used in the preparation of complex molecules.
Biology: : The compound has shown potential as a biochemical probe for studying enzyme activities and cellular pathways.
Medicine: : Preliminary studies suggest it may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : It is explored for use in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets:
Molecular targets: : It interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways involved: : The compound can modulate pathways related to oxidative stress, inflammation, and apoptosis, making it a candidate for therapeutic development.
Comparison with Similar Compounds
When compared to similar compounds, 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-ethylphenyl)acetamide stands out due to its unique structural features:
Structural uniqueness: : The combination of a benzo[d][1,3]dioxole moiety with a thiazole ring and an acetamide group is distinctive.
Similar compounds: : Other similar compounds include benzo[d][1,3]dioxole derivatives and thiazole-based molecules, but they lack the specific combination and functionalization present in this compound.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-2-14-5-3-4-6-17(14)24-21(26)10-16-11-29-22(23-16)30-12-18(25)15-7-8-19-20(9-15)28-13-27-19/h3-9,11H,2,10,12-13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIMPZCSGXQGCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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